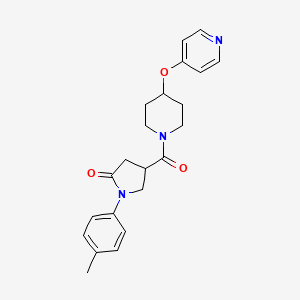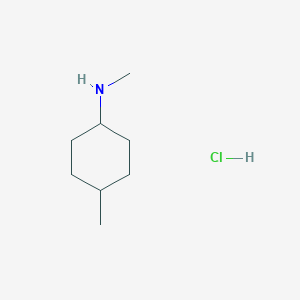
2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C15H15NO4 . It is also known by other names such as “2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid” and "2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetate" .
Synthesis Analysis
The synthesis of pyrrole derivatives involves the functionalization of the pyrrole ring. A substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . The pyrrole ring in this compound is substituted with a formyl group at position 3 and a phenoxyacetic acid group at position 4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.28 g/mol, a topological polar surface area of 68.5 Ų, and a complexity of 352 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Applications De Recherche Scientifique
Pharmacological Profile
One significant application of related pyrrolizine derivatives, which shares structural similarities with 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid, is in pharmacology. For instance, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) has been identified as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibits antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models without causing gastrointestinal damage, highlighting its therapeutic potential (Laufer, Tries, Augustin, & Dannhardt, 1994).
Material Chemistry and Crystal Structures
Research into metal phenoxyalkanoic acid interactions has yielded insights into the crystal structures of various complexes, which could have implications for materials science and inorganic chemistry. The study of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, among others, revealed details about their molecular configurations and potential applications in the synthesis of new materials and coordination compounds (O'reilly, Smith, Kennard, & Mak, 1987).
Green Chemistry Synthesis
An eco-friendly approach to synthesizing highly functionalized dihydroindeno[1,2-b]pyrroles through a three-component domino reaction under grinding conditions has been demonstrated. This method uses solvent-free reactions, operates at ambient temperatures, and requires short reaction times, emphasizing the role of green chemistry in developing sustainable synthetic processes (Muthusaravanan, Sasikumar, Bala, & Perumal, 2014).
Corrosion Inhibition
Pyrazoline derivatives, including those structurally related to this compound, have been explored for their potential in corrosion inhibition of mild steel in hydrochloric acid solution. These studies provide insights into the applications of pyrazoline compounds in protecting industrial materials from corrosion, demonstrating their utility in extending the life of metal components used in harsh chemical environments (Lgaz et al., 2020).
Propriétés
IUPAC Name |
2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-7-12(8-17)11(2)16(10)13-3-5-14(6-4-13)20-9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJFOJPVRRGGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC(=O)O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662154-28-1 |
Source


|
| Record name | 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2918399.png)


![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2918405.png)
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2918407.png)

![benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B2918410.png)


![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)
![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)